3-Demethylhimbacine

Description

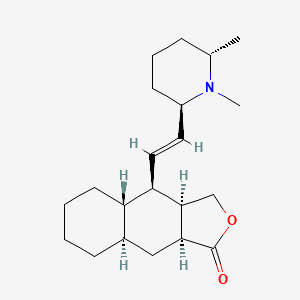

3-Demethylhimbacine (3-Norhimbacine) is a structural analog of the natural alkaloid himbacine, which is derived from the bark of Galbulimima species. The compound is characterized by the absence of a methyl group at the C3 position of the parent himbacine structure (Figure 1). This modification significantly alters its pharmacological profile, particularly its selectivity and potency as a muscarinic receptor antagonist.

Himbacine itself is known for its antagonistic activity at muscarinic M2 receptors, which are critical in regulating cardiac and neuronal functions .

Propriétés

Formule moléculaire |

C21H33NO2 |

|---|---|

Poids moléculaire |

331.5 g/mol |

Nom IUPAC |

(3aR,4R,4aS,8aR,9aS)-4-[(E)-2-[(2R,6S)-1,6-dimethylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one |

InChI |

InChI=1S/C21H33NO2/c1-14-6-5-8-16(22(14)2)10-11-18-17-9-4-3-7-15(17)12-19-20(18)13-24-21(19)23/h10-11,14-20H,3-9,12-13H2,1-2H3/b11-10+/t14-,15+,16+,17-,18+,19-,20+/m0/s1 |

Clé InChI |

MYEVCMOLMLFGOC-QQZNOUBOSA-N |

SMILES isomérique |

C[C@H]1CCC[C@@H](N1C)/C=C/[C@@H]2[C@H]3CCCC[C@@H]3C[C@H]4[C@@H]2COC4=O |

SMILES canonique |

CC1CCCC(N1C)C=CC2C3CCCCC3CC4C2COC4=O |

Synonymes |

3-demethylhimbacine 3-norhimbacine |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Key compounds for comparison include:

- Himbacine : The parent compound with a methyl group at C3.

- 3-Demethylhimbacine : Lacks the C3 methyl group.

- C4-Epimer of this compound : A stereoisomer with inverted configuration at C4.

Table 1: Structural and Pharmacological Comparison

Pharmacological Insights from Enantiomeric Studies

Takadoi et al. (2002) synthesized enantiomeric pairs of this compound and its C4-epimer to evaluate their muscarinic M2 antagonistic activity . Key findings include:

- Enantioselectivity : The (R)-enantiomer of this compound demonstrated higher M2 receptor binding affinity than the (S)-enantiomer.

- C4 Epimerization : Inversion at C4 reduced potency by ~50%, highlighting the importance of stereochemistry in receptor interaction.

- Comparative Efficacy: this compound retained comparable M2 antagonism to himbacine but with enhanced selectivity, suggesting reduced interference with non-target muscarinic subtypes (e.g., M1, M3).

Mechanistic Implications

The absence of the C3 methyl group in this compound likely enhances its ability to penetrate hydrophobic binding pockets in the M2 receptor. In contrast, himbacine’s bulkier C3 methyl group may contribute to its broader but less selective activity. The C4-epimer’s reduced efficacy underscores the necessity of precise spatial alignment for receptor engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.